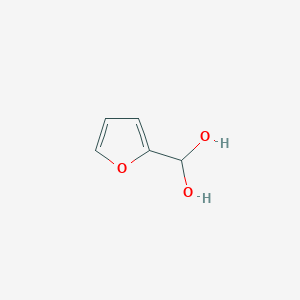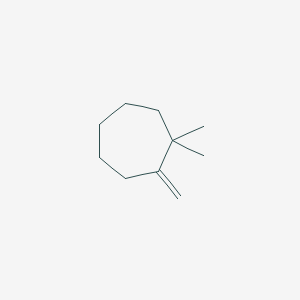
1,1-Dimethyl-2-methylidenecycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-methylidenecycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a seven-membered ring with two methyl groups and a methylene group attached to the ring. The molecular formula of this compound is C10H18.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-methylidenecycloheptane can be achieved through various organic reactions. One common method involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and microchannel reactors can enhance the efficiency and selectivity of the reaction. These methods allow for precise control of reaction conditions, reducing the formation of unwanted by-products and improving overall yield.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2-methylidenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,1-Dimethyl-2-methylidenecycloheptane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethyl-2-methylidenecycloheptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cycloheptane: A seven-membered cycloalkane without any substituents.
1,1-Dimethylcycloheptane: A similar compound with two methyl groups but lacking the methylene group.
Cyclohexane: A six-membered cycloalkane with similar chemical properties.
Uniqueness
1,1-Dimethyl-2-methylidenecycloheptane is unique due to the presence of both methyl and methylene groups, which impart distinct chemical reactivity and properties compared to other cycloalkanes. This uniqueness makes it valuable for specific synthetic and research applications.
特性
CAS番号 |
88802-63-5 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1,1-dimethyl-2-methylidenecycloheptane |
InChI |
InChI=1S/C10H18/c1-9-7-5-4-6-8-10(9,2)3/h1,4-8H2,2-3H3 |
InChIキー |
QHZNIMNZYAQWDS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCC1=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


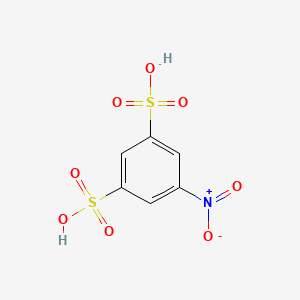
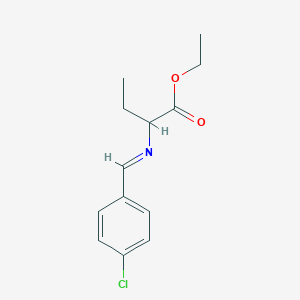
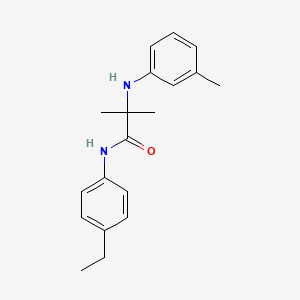



![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
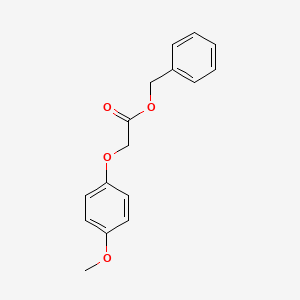
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)
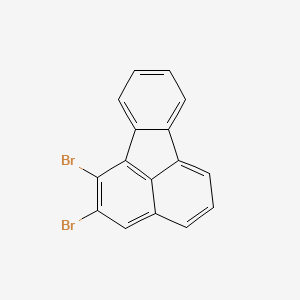
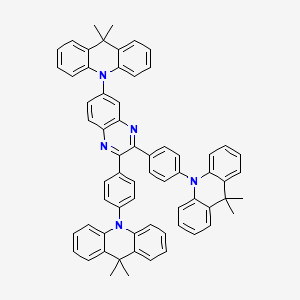
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
